

Independent Verification of Published Clausine E Findings: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Clausine E*

Cat. No.: *B1240325*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of **Clausine E**, a natural carbazole alkaloid, with other known inhibitors of the fat mass and obesity-associated protein (FTO). The data presented is collated from various published studies to offer an independent verification of the compound's properties.

I. Comparative Analysis of FTO Inhibition

Clausine E has been identified as an inhibitor of the FTO demethylase, an enzyme implicated in various cellular processes and diseases, including cancer.^{[1][2]} The following table summarizes the inhibitory activity of **Clausine E** and selected alternative FTO inhibitors.

Compound	FTO Inhibition IC50	Mechanism of Action
Clausine E	Activity confirmed, specific IC50 not reported in reviewed literature.	Binds to FTO, with the hydroxyl group being crucial for the interaction.[2]
Rhein	1.2 - 21 μ M	Competitively binds to the FTO active site, preventing substrate binding.[3]
Meclofenamic Acid	~7-8 μ M (ssDNA/ssRNA substrates)	Competes with the m6A-containing nucleic acid for binding to FTO.[4][5][6]
FB23-2	2.6 μ M	Potent and selective inhibitor of FTO's N6-methyladenosine (m6A) demethylase activity.[7]

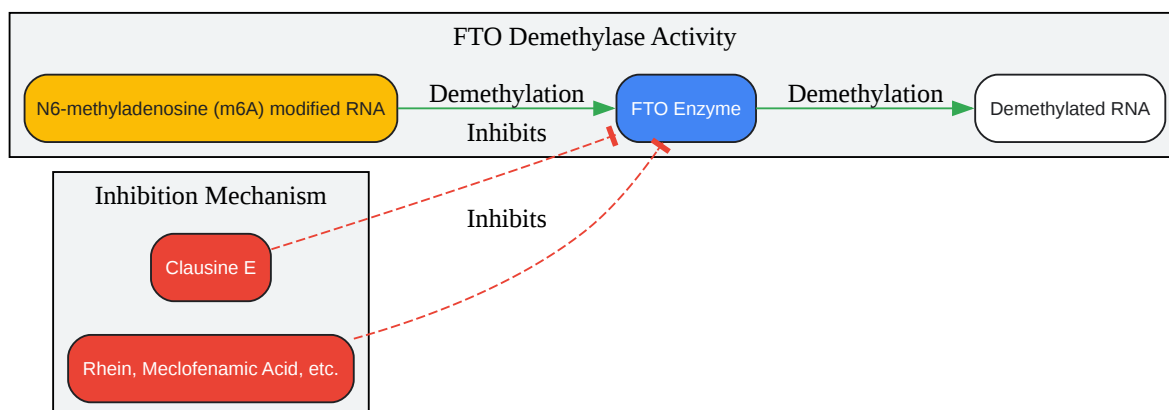
II. Comparative Analysis of Antiproliferative Activity

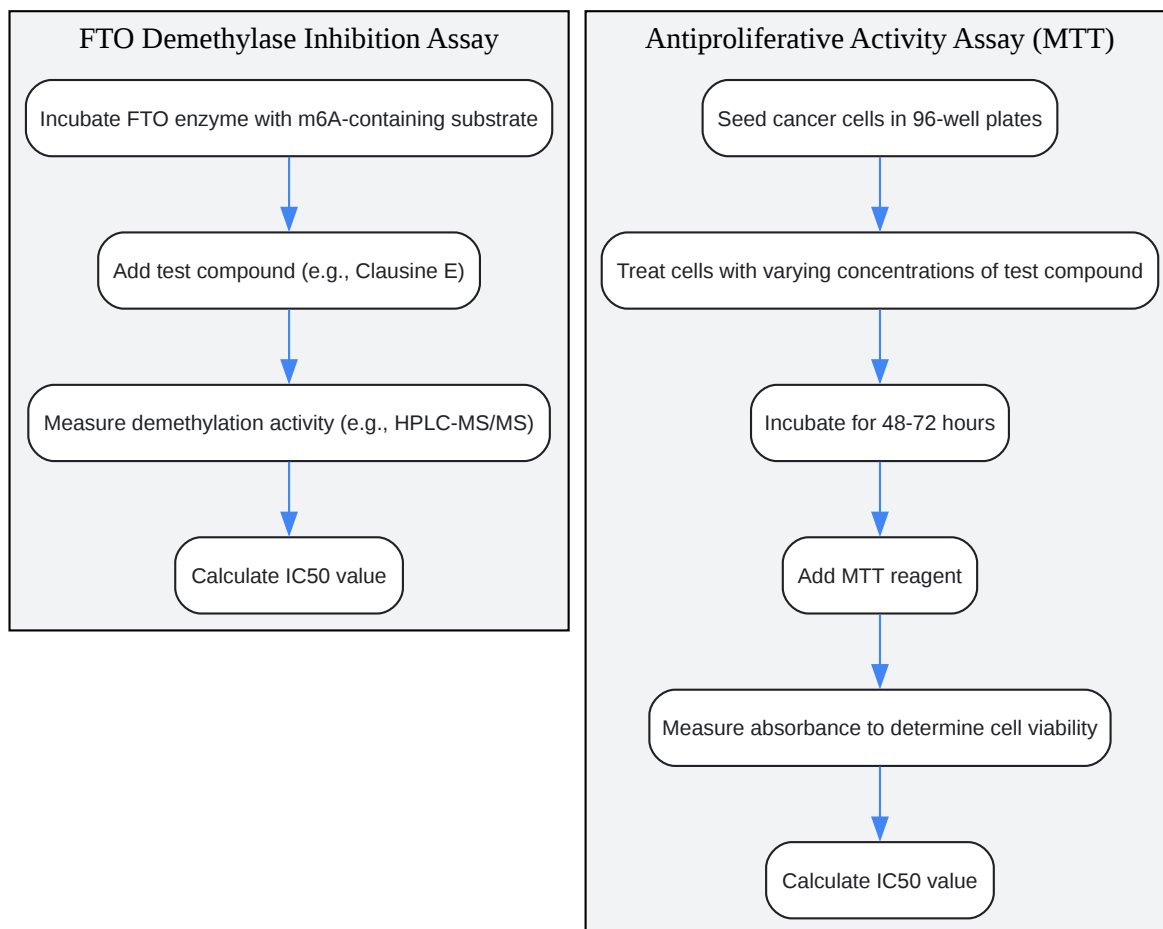
Clausine E has demonstrated inhibitory effects on the proliferation of various cancer cell lines. This section compares its antiproliferative activity with that of other FTO inhibitors.

Compound	Cell Line	Antiproliferative IC50
Clausine E	HCT-116	1.9 μ M
HeLa	13.3 μ M	
HepG2	15.8 μ M	
CNE2	16.9 μ M	
Rhein	HL60	60.99 μ M
K562	40.54 μ M	
HL60-ADR (drug-resistant)	55.38 μ M	
K562-ADM (drug-resistant)	69.2 μ M	
Meclofenamic Acid	HeLa	>120 μ M (over 90% viable)
FB23	NB4	44.8 μ M
MONOMAC6	23.6 μ M	
FB23-2	NB4	
MONOMAC6	1.5 μ M	

III. Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [PDF] Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 | Semantic Scholar [semanticscholar.org]
- 2. Antiproliferative Properties of Clausine-B against Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Verification of Published Clausine E Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240325#independent-verification-of-published-clausine-e-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com